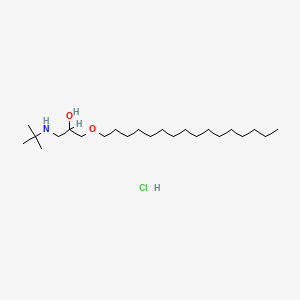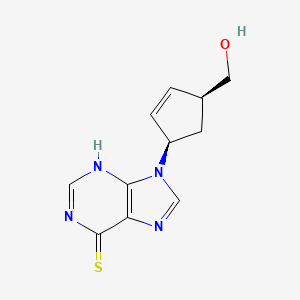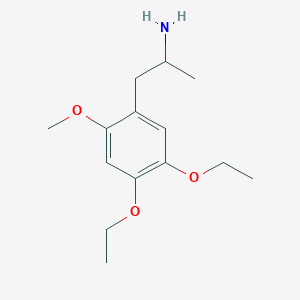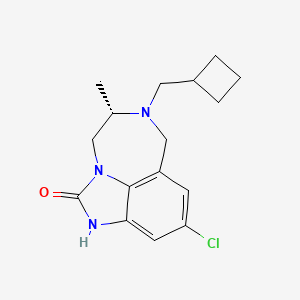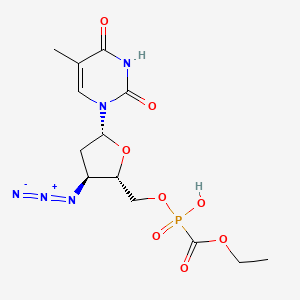
Thymidine, 3'-azido-3'-deoxy-, 5'-(hydrogen (ethoxycarbonyl)phosphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside found in DNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) typically involves the following steps:
Azidation: Thymidine undergoes azidation at the 3’ position to introduce the azido group.
Phosphorylation: The 5’ hydroxyl group of the azido-thymidine is then phosphorylated using ethoxycarbonyl phosphonic acid under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures while ensuring the purity and yield are maintained through optimized reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Major Products Formed
Substitution Reactions: Products typically include substituted thymidine derivatives.
Reduction Reactions: The major product is the corresponding amine derivative of thymidine.
Applications De Recherche Scientifique
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) has several applications in scientific research:
Antiviral Research: It is studied for its potential use in antiviral therapies, particularly against retroviruses.
Molecular Biology: Used as a tool in molecular biology for studying DNA synthesis and repair mechanisms.
Chemical Biology: Employed in the synthesis of modified nucleotides for various biochemical assays.
Mécanisme D'action
The mechanism of action of Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) involves its incorporation into DNA during replication. The azido group at the 3’ position prevents further elongation of the DNA chain, thereby inhibiting viral replication. This compound targets viral DNA polymerases and other enzymes involved in DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zidovudine (AZT): Another nucleoside analog with an azido group at the 3’ position, used as an antiretroviral drug.
Lamivudine (3TC): A nucleoside analog used in the treatment of HIV and hepatitis B.
Stavudine (d4T): A thymidine analog used in antiretroviral therapy.
Uniqueness
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) is unique due to its specific structural modifications, which confer distinct biochemical properties and potential therapeutic applications. Its ethoxycarbonyl phosphonate group provides additional stability and specificity in biochemical assays compared to other nucleoside analogs .
Propriétés
Numéro CAS |
131219-88-0 |
|---|---|
Formule moléculaire |
C13H18N5O8P |
Poids moléculaire |
403.28 g/mol |
Nom IUPAC |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid |
InChI |
InChI=1S/C13H18N5O8P/c1-3-24-13(21)27(22,23)25-6-9-8(16-17-14)4-10(26-9)18-5-7(2)11(19)15-12(18)20/h5,8-10H,3-4,6H2,1-2H3,(H,22,23)(H,15,19,20)/t8-,9+,10+/m0/s1 |
Clé InChI |
NPDSNLHXQQPEFI-IVZWLZJFSA-N |
SMILES isomérique |
CCOC(=O)P(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
SMILES canonique |
CCOC(=O)P(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




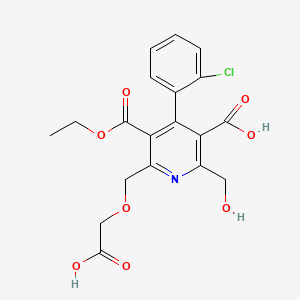



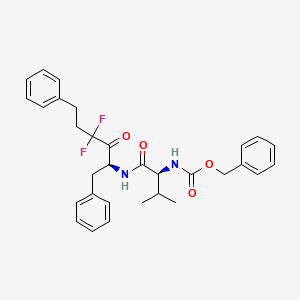
![(1R,2R,6S,7R)-4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B12783559.png)

